molecular formula C12H5Cl5 B164887 2,2',3,4',5'-Pentachlorobiphenyl CAS No. 41464-51-1

2,2',3,4',5'-Pentachlorobiphenyl

Cat. No. B164887
CAS RN: 41464-51-1
M. Wt: 326.4 g/mol
InChI Key: JTUSORDQZVOEAZ-UHFFFAOYSA-N
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Description

2,2’,3,4’,5’-Pentachlorobiphenyl is a compound consisting of carbon and hydrogen only .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4’,5’-Pentachlorobiphenyl is C12H5Cl5 . The molecule contains a total of 23 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,4’,5’-Pentachlorobiphenyl include a molecular weight of 326.43 . Other properties such as melting point, boiling point, density, refractive index, flash point, storage temperature, and solubility in various solvents have been documented .

Scientific Research Applications

Pentachlorophenol and Cancer Risk

Pentachlorophenol, a fungicide and wood preservative, has been associated with a higher risk of hematopoietic cancers. Recent studies reinforce this connection, particularly highlighting the risk of specific rare cancers like non-Hodgkin lymphoma and multiple myeloma. However, no association was found between pentachlorophenol exposure and overall cancer incidence or mortality, contrasting with the effects of its contaminants like dioxins (Cooper & Jones, 2008).

Pentachlorophenol Re-Emergence and Health Risks in China

In China, pentachlorophenol has been employed extensively to combat snails in regions plagued by schistosomiasis. With the disease's resurgence, pentachlorophenol use has led to environmental and human contamination. Despite generally low environmental levels, hotspots of contamination have been identified, particularly in areas with a high incidence of schistosomiasis. The study underscores concerns about thyroid-disrupting effects and cancer risks associated with pentachlorophenol and its impurities, even at low environmental concentrations (Zheng et al., 2012).

Toxicity of Chlorinated Hydrocarbons

Chlorinated technical compounds, including various chlorophenols, have been found contaminated with chlorinated dibenzofurans or dibenzodioxins. These contaminants have been implicated in a range of adverse health effects such as chloracne, liver disease, and teratogenicity. The review calls for further evaluation to understand whether these health issues are caused by the contaminants, the chemicals themselves, or a combination of both (Kimbrough, 1972).

Environmental Behaviour of Polychlorinated Phenols

The environmental impact of pentachlorophenol and its degradation products has been significant, leading to contamination in cork slabs and Canadian forests. The review emphasizes the need for a systematic evaluation of pentachlorophenol contamination in cork forest ecosystems and the transfer of pentachlorophenol between trophic levels. The complex interactions and persistent nature of these compounds in the environment necessitate a more profound understanding of their fate and transport mechanisms (Mclellan et al., 2007).

Safety And Hazards

2,2’,3,4’,5’-Pentachlorobiphenyl is considered harmful if swallowed, toxic in contact with skin, and causes skin irritation. It is also harmful if inhaled and may cause cancer. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound .

Future Directions

While there is limited information available on the future directions of research on 2,2’,3,4’,5’-Pentachlorobiphenyl, it is clear that further studies are needed to fully understand its synthesis, chemical reactions, and effects on biological systems .

properties

IUPAC Name

1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(12(8)17)7-4-10(15)11(16)5-9(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSORDQZVOEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073510
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4',5'-Pentachlorobiphenyl

CAS RN

41464-51-1
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5'-Pentachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,4',5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JR5ZDQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
Y Kato, K Haraguchi, T Yamazaki, R Kimura… - Drug metabolism and …, 2005 - ASPET
A relationship between formation of methylsulfonyl (MeSO 2 ) metabolites of 2,2′,4,5,5′-pentachlorobiphenyl (PentaCB) and decrease in serum thyroxine (T 4 ) level was examined in …
Number of citations: 3 dmd.aspetjournals.org
WH Newsome, D Davies - Chemosphere, 1996 - Elsevier
Chlorinated biphenyl methylsulfones and biphenylols were determined in samples of human milk from Canadian donors. Fifty samples containing an average of 10.8 ng g −1 (w/w) of …
Number of citations: 37 www.sciencedirect.com
RJ Letcher, I van Holsteijn, HJ Drenth… - Toxicology and applied …, 1999 - Elsevier
The human placental JEG-3 and JAR choriocarcinoma cell lines have been used as placental models for the study of aromatase (CYP19) activity and endocrine functions. In the present …
Number of citations: 79 www.sciencedirect.com
Y Kato, K Haraguchi, M Kawashima, S Yamada… - Chemico-biological …, 1995 - Elsevier
The effect of methylsulphonyl (MeSO 2 ) metabolites of 2,3′,4′,5-tetrachlorobiphenyl (tetraCB) (IU-70), 2,2′,3′,4′,5-pentachlorobiphenyl (pentaCB) (IU-87), 2,2′,4′,5,5′ -…
Number of citations: 62 www.sciencedirect.com
JB Fisher, RL Petty, W Lick - … Pollution Series B, Chemical and Physical, 1983 - Elsevier
The release of four individual polychlorinated biphenyls (2, 3′, 5-trichlorobiphenyl, 2, 2′, 4, 5′-tetrachlorobiphenyl, 2, 2′, 4, 5, 5′- and 2, 2′, 3′, 4, 5-pentachlorobiphenyl) from …
Number of citations: 36 www.sciencedirect.com
JF Uthe, CJ Musial, RK Misra - Journal of the Association of …, 1988 - academic.oup.com
Analysts participating in a multi-laboratory comparative study were asked to identify 4 chlorobiphenyls (CBs) supplied in neat form, to measure the amounts of these present in spiked …
Number of citations: 27 academic.oup.com
Y Kato, K Haraguchi, K Tomiyasu, H Saito… - Environmental …, 1997 - Elsevier
The effects of eleven 3-methylsulfonyl (3-MeSO 2 )-metabolites of polychlorinated biphenyl (PCB) congeners (which were reported to remain in Swedish mother's milk and Japanese …
Number of citations: 49 www.sciencedirect.com
YM Usman, WL Danbature… - Journal of Chemical …, 2021 - journals.chemsociety.org.ng
Pesticide residues in beans circulating as food commodities in the national markets have been characterized as an environmental hazard due to its persistence and toxicity to both …
Number of citations: 1 www.journals.chemsociety.org.ng
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
Y Kato, K Haraguchi, T Shibahara, Y Shinmura… - Chemico-biological …, 2000 - Elsevier
The effects of nine methylsulfonyl (MeSO 2 ) metabolites of tetra-, penta- and hexachlorinated biphenyls (tetra-, penta- and hexaCBs; 20 μmol/kg once daily for 4 days) on the hepatic …
Number of citations: 30 www.sciencedirect.com

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